molecular formula C19H19N3O3 B5718987 2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide

2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide

Cat. No.: B5718987
M. Wt: 337.4 g/mol
InChI Key: KYCRXTCGRFHPML-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the phthalazinone ring. The final step involves the acylation of the phthalazinone with N,N-dimethylacetamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the phthalazinone ring may produce a dihydro derivative .

Scientific Research Applications

2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)-1-oxophthalazin-2(1H)-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1-oxophthalazin-2-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-21(2)17(23)12-22-19(24)16-7-5-4-6-15(16)18(20-22)13-8-10-14(25-3)11-9-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCRXTCGRFHPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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